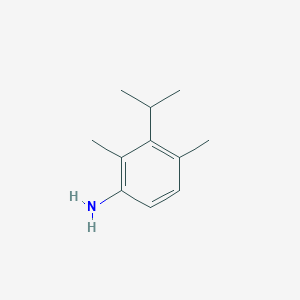

2,4-Dimethyl-3-(propan-2-yl)aniline

Description

Contextualization within Aromatic Amine Research

Aromatic amines are organic compounds characterized by an amino group attached to an aromatic ring. nih.gov This structural feature makes them a cornerstone in many chemical syntheses. nih.gov The reactivity of the amino group and the aromatic ring can be finely tuned by the presence of various substituents, giving rise to a vast library of substituted anilines with diverse chemical and physical properties. afit.eduresearchgate.net Research in this area has been extensive, driven by the industrial importance of these compounds as intermediates in the production of dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.netimrpress.com

Contemporary Relevance of Substituted Anilines in Chemical Sciences

The significance of substituted anilines extends into modern chemical research. They are crucial precursors in the synthesis of complex heterocyclic compounds and are instrumental in the development of novel materials with specific electronic and optical properties. wisdomlib.orgslideshare.net In medicinal chemistry, the aniline (B41778) scaffold is a common feature in many drug candidates, although its use can present challenges related to metabolic instability and toxicity. cresset-group.com Consequently, a deep understanding of the structure-property relationships in substituted anilines is vital for designing safer and more effective molecules. cresset-group.com

Identification of Knowledge Gaps and Research Objectives for 2,4-Dimethyl-3-(propan-2-yl)aniline

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning this compound. While extensive data is available for simpler substituted anilines like 2,4-dimethylaniline (B123086) guidechem.comchemicalbook.comsigmaaldrich.comgoogle.com and other isomers, specific research detailing the synthesis, properties, and reactivity of this compound is notably absent. This lack of information presents a clear research opportunity.

The primary research objectives for this compound would therefore be:

To develop an efficient and scalable synthetic route to this compound.

To thoroughly characterize its physicochemical properties, including its spectroscopic data, melting and boiling points, and solubility.

To investigate its electronic properties and basicity in comparison to other substituted anilines.

To explore its potential applications as a building block in the synthesis of novel compounds with potential biological or material science applications.

Scope and Delimitation of the Academic Research

This article will focus exclusively on the known chemistry of substituted anilines to provide a theoretical framework for the potential properties and reactivity of this compound. The discussion will be limited to the fundamental chemical aspects of this compound class.

Properties

CAS No. |

91339-19-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2,4-dimethyl-3-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-7(2)11-8(3)5-6-10(12)9(11)4/h5-7H,12H2,1-4H3 |

InChI Key |

CMDZIGLARHVLQQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)N)C)C(C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)C(C)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Mechanistic Insights for 2,4 Dimethyl 3 Propan 2 Yl Aniline

Established Synthetic Pathways to Substituted Aryl Amines

Traditional methods for the synthesis of substituted anilines have long relied on foundational reactions such as nitration followed by reduction, and halogenation followed by amination. These pathways, while historically significant, often face limitations in terms of functional group tolerance and regiochemical control, particularly with highly substituted systems.

Classical Nitration and Subsequent Reduction Strategies

The nitration of an aromatic ring, followed by the reduction of the nitro group, is a fundamental two-step process for introducing an amino group. numberanalytics.comchemistrysteps.com The initial step involves an electrophilic aromatic substitution (EAS) reaction, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. numberanalytics.comyoutube.com For a precursor to 2,4-Dimethyl-3-(propan-2-yl)aniline, one might envision starting with 1,3-dimethyl-2-(propan-2-yl)benzene. The directing effects of the alkyl groups (ortho, para-directing) would need to be carefully considered to achieve the desired nitration at the C4 position. However, the steric hindrance imposed by the adjacent isopropyl and methyl groups could significantly influence the regioselectivity, potentially leading to a mixture of isomers.

Once the nitroaromatic compound is obtained, the nitro group is reduced to an amine. Common reducing agents for this transformation include metals such as tin, iron, or zinc in the presence of an acid like hydrochloric acid. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely used and often cleaner method. youtube.com

Table 1: Classical Nitration and Reduction for Aniline (B41778) Synthesis

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1. Nitration | Electrophilic Aromatic Substitution | Conc. HNO₃, Conc. H₂SO₄, 50-60°C numberanalytics.com | Regioselectivity is governed by existing substituents; potential for over-nitration. numberanalytics.comchemistrysteps.com |

| 2. Reduction | Reduction of Nitro Group | Sn/HCl, Fe/HCl, or H₂/Pd-C youtube.comyoutube.com | The reaction can be highly exothermic; choice of reagent can affect functional group tolerance. |

Halogenation and Amination Approaches (e.g., Direct Amination, Nucleophilic Aromatic Substitution)

An alternative classical route involves the initial halogenation of the aromatic ring, followed by the introduction of the amino group. Halogenation, such as bromination or chlorination, is also an electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like FeBr₃ or AlCl₃. youtube.com For a precursor like 1,3-dimethyl-2-(propan-2-yl)benzene, the regioselectivity of halogenation would again be a critical factor.

Following halogenation, the amino group can be introduced through amination. One method is nucleophilic aromatic substitution (SNA_r), where the aryl halide is treated with an amine source. However, SNA_r reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups, which is not the case for an alkyl-substituted benzene (B151609). chemistrysteps.com Therefore, direct amination of an unactivated aryl halide is generally challenging under classical conditions. A more viable approach for unactivated aryl halides is the use of sodium amide (NaNH₂) in liquid ammonia (B1221849), which proceeds through a benzyne (B1209423) intermediate. chemistrysteps.com

Modern and Sustainable Synthetic Routes

Advances in catalysis and reaction engineering have led to the development of more efficient, selective, and sustainable methods for the synthesis of substituted anilines. These modern techniques often overcome the limitations of classical approaches, particularly for sterically hindered and complex molecules like this compound.

Transition Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig, Ullmann, hydroamination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.org This method is highly versatile, with a broad substrate scope that includes sterically hindered aryl halides and various amines. tandfonline.commit.edutandfonline.comresearchgate.net The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands that facilitate the reaction at lower temperatures. nih.govmdpi.com The Ullmann reaction can be a valuable alternative to palladium-catalyzed methods, particularly for certain substrate combinations. wikipedia.orgacs.org

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. libretexts.org Transition metal catalysts, including those based on rhodium and iridium, can facilitate the hydroamination of alkenes and alkynes with anilines. nih.gov This approach offers an atom-economical route to N-alkylated anilines. nih.govacs.orgrsc.org For the synthesis of this compound, a hydroamination strategy could potentially be envisioned starting from a suitably substituted alkene.

Table 2: Comparison of Modern Amination Reactions

| Reaction | Catalyst | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands wikipedia.org | Broad substrate scope, including hindered systems; mild reaction conditions. tandfonline.commit.edu |

| Ullmann Condensation | Copper with various ligands wikipedia.orgnih.gov | Alternative to palladium catalysis; modern protocols allow for milder conditions. mdpi.com |

| Hydroamination | Rhodium, Iridium, Platinum, etc. nih.govnih.govacs.org | Atom-economical; direct formation of C-N bonds from unsaturated precursors. libretexts.org |

Chemo-, Regio-, and Stereoselective Alkylation and Isomerization Methods

The direct alkylation of anilines presents a challenge due to the potential for over-alkylation and the difficulty in controlling regioselectivity. psu.edu The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to a mixture of ortho and para alkylated products. chemistrysteps.combyjus.comlibretexts.orglibretexts.org Modern catalytic methods are being developed to address these challenges. For instance, regioselective C-H alkylation of anilines can be achieved using directing groups or specialized catalysts that favor a particular position. researchgate.netresearchgate.net This allows for the precise installation of alkyl groups on the aniline ring.

Isomerization reactions can also be employed to obtain specific substitution patterns that may be difficult to access directly. nih.govacs.org For example, a less stable isomer of a substituted aniline could potentially be isomerized to the desired, more stable product under catalytic conditions. The study of aniline trimers and their isomers provides insight into the subtle intermolecular forces that can influence such transformations. nih.gov The separation and identification of aniline isomers often rely on chromatographic techniques. researchgate.net

Flow Chemistry and Continuous Synthesis Techniques for Aniline Derivatives

Flow chemistry, or continuous synthesis, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including aniline derivatives. acs.org This technology offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the ability to readily scale up production.

In the context of aniline synthesis, flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For example, nitration reactions can be performed more safely in a flow reactor, where the small reaction volume minimizes the risk of thermal runaway. acs.org Subsequent reductions of nitroaromatics can also be carried out in continuous flow, often using packed-bed reactors containing a solid-supported catalyst. acs.orgacs.org The integration of multiple reaction steps into a continuous sequence can streamline the synthesis and reduce the need for intermediate purification steps, leading to a more efficient and sustainable process. acs.org

Exploration of Precursor Transformations and Building Block Utility

The strategic disconnection of this compound reveals several plausible synthetic pathways originating from readily available aromatic hydrocarbons or functionalized precursors like ketones. The key challenge lies in controlling the regioselectivity of the reactions to achieve the desired 1,2,3,4-substitution pattern on the benzene ring.

Synthesis from Related Aromatic Hydrocarbons or Ketones

A primary route to consider is the electrophilic substitution of a suitably substituted aromatic hydrocarbon. The Friedel-Crafts alkylation of m-xylene (B151644) (1,3-dimethylbenzene) with an isopropylating agent is a logical starting point. The methyl groups are ortho, para-directing activators, and their combined effect would direct the incoming electrophile. However, achieving selective isopropylation at the C3 position, which is sterically hindered and electronically less favored compared to the C4 and C6 positions, presents a significant challenge. The reaction of m-xylene with an alkyl halide like tert-butyl chloride in the presence of a Lewis acid such as ferric chloride is a classic example of this type of transformation.

Alternatively, one could envision starting from 2,4-dimethylaniline (B123086) and introducing the isopropyl group. A patent describes a process for the ring alkylation of anilines, for instance, the reaction of m-toluidine (B57737) with isopropyl chloride in the presence of an aluminum halide catalyst to produce 3-methyl-4-isopropylaniline. This suggests that direct isopropylation of 2,4-dimethylaniline could be a viable, though potentially low-yielding, pathway. The reaction would likely require carefully controlled conditions to favor C-alkylation over N-alkylation and to manage the regioselectivity. The use of a complex of isopropyl alcohol and aluminum chloride has also been reported as an alkylating agent for anilines.

Another promising strategy involves the construction of the carbon skeleton first, followed by the introduction of the amino group. This can be achieved through the synthesis of a corresponding ketone or aldehyde, which is then converted to the aniline via reductive amination. For instance, the synthesis of 3,4-dimethylbenzaldehyde (B1206508) from o-xylene (B151617) has been documented. A similar approach could be envisioned for the synthesis of 2,4-dimethyl-3-isopropylbenzaldehyde. This aldehyde could then be subjected to reductive amination to yield the target aniline. This two-step approach often offers better control over regioselectivity compared to direct alkylation of the aniline ring. A process for the preparation of 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene (B1216868) via a Grignard reaction followed by formylation with N,N-dimethylformamide has been described, offering a template for accessing similarly substituted benzaldehydes.

A related pathway involves the nitration of a suitable precursor followed by reduction. The synthesis of 2,4-dimethylaniline itself is often achieved by the nitration of m-xylene to yield 2,4-dimethylnitrobenzene, which is then reduced. Hypothetically, if 2,4-dimethyl-3-isopropylnitrobenzene could be synthesized, its reduction would directly provide the target aniline. The synthesis of 3-isopropylaniline (B1630885) from 3-isopropylnitrobenzene via reduction with iron powder in aqueous ethanol (B145695) is a well-established procedure that could be adapted.

Utilization of Isopropyl and Dimethyl Moieties in Precursor Design

The design of precursors for the synthesis of this compound must strategically incorporate the isopropyl and dimethyl functionalities to guide the desired bond formations.

Starting with m-xylene as a precursor leverages the directing effects of the two methyl groups. In a Friedel-Crafts alkylation, the methyl groups activate the ring towards electrophilic attack. The positions ortho and para to each methyl group are electronically favored. This means the incoming electrophile would preferentially attack the C2, C4, and C6 positions. The challenge, therefore, is to direct the bulky isopropyl group to the sterically hindered C3 position, which is meta to one methyl group and ortho to the other.

Alternatively, starting with a precursor already containing the isopropyl group, such as cumene, and introducing the two methyl groups is another possibility. However, controlling the regioselectivity of a double methylation on an isopropyl-substituted ring would be equally, if not more, challenging.

A more controlled approach involves building the molecule from a precursor where the relative positions of some substituents are already fixed. For example, starting with 2,4-dimethylphenol (B51704) and attempting a Fries rearrangement followed by reduction and amination, or other multi-step sequences, could be considered, although this would likely be a lengthy process.

The use of a ketone precursor, such as a hypothetical 2,4-dimethyl-3-isopropylacetophenone, for a Schmidt or Beckmann rearrangement followed by hydrolysis would be another advanced strategy. However, the synthesis of such a ketone would itself be a significant challenge.

Detailed Mechanistic Investigations of Formation Pathways

The formation of this compound, whether through direct alkylation or a multi-step synthesis involving precursor transformations, is governed by fundamental mechanistic principles of electrophilic aromatic substitution and nucleophilic reactions.

Elucidation of Reaction Intermediates and Transition States

The key reaction intermediates and transition states in the plausible synthetic routes are central to understanding the regiochemical outcome.

In a Friedel-Crafts alkylation of m-xylene, the reaction proceeds through the formation of an electrophile, typically an isopropyl carbocation (CH₃)₂CH⁺, generated from an isopropyl halide or alcohol in the presence of a Lewis acid catalyst like AlCl₃. The carbocation then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution.

The transition state leading to the arenium ion is the highest energy point in this step. For the attack on m-xylene, the transition states leading to substitution at the C2, C4, and C6 positions are expected to be lower in energy than the one leading to the desired C3 substitution due to better stabilization of the positive charge by the two methyl groups through hyperconjugation and inductive effects. The transition state for C3 substitution would be destabilized by steric hindrance from the adjacent methyl group at C2 and C4.

In a reductive amination pathway starting from a hypothetical 2,4-dimethyl-3-isopropylbenzaldehyde, the reaction with an amine (like ammonia or a protected amine equivalent) would first form a hemiaminal intermediate. This is followed by the elimination of water to form an imine or iminium ion intermediate. The subsequent reduction of this C=N double bond,

Chemical Reactivity and Transformation Pathways of 2,4 Dimethyl 3 Propan 2 Yl Aniline

Reactions Involving the Primary Amine Functional Group

The primary amine group of 2,4-Dimethyl-3-(propan-2-yl)aniline is nucleophilic and can undergo a variety of chemical transformations.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. Common alkylating agents include alkyl halides, sulfates, or alcohols. nih.govnih.gov The reaction with alkyl halides can be promoted by a base to neutralize the hydrogen halide byproduct. researchgate.netresearchgate.net A significant challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Selective mono-N-alkylation can be achieved using specific reagents and conditions. researchgate.net

N-Acylation: Primary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often used to "protect" the amine group, as described in the Friedel-Crafts section. The resulting amide is significantly less basic and nucleophilic than the parent amine. For instance, reacting this compound with acetyl chloride or acetic anhydride yields N-(2,4-dimethyl-3-(propan-2-yl)phenyl)acetamide.

| Reaction Type | Reagent | Product Type | Example Product |

|---|---|---|---|

| N-Alkylation (Methylation) | Methyl iodide (CH₃I) | Secondary Amine | N,2,4-Trimethyl-3-(propan-2-yl)aniline |

| N-Acylation (Acetylation) | Acetyl chloride (CH₃COCl) | Amide | N-(2,4-dimethyl-3-(propan-2-yl)phenyl)acetamide |

Diazotization is a cornerstone reaction of primary aromatic amines. It involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). icrc.ac.irnih.gov This process converts the primary amino group of this compound into a diazonium salt, 2,4-Dimethyl-3-(propan-2-yl)benzenediazonium chloride.

Aromatic diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the dinitrogen molecule (N₂). anjs.edu.iq

Azo Compounds: Diazonium salts are weak electrophiles and can react with highly activated, electron-rich aromatic compounds (coupling components) such as phenols or other anilines in a reaction known as azo coupling. unb.caresearchgate.net This electrophilic aromatic substitution reaction yields azo compounds (R-N=N-R'), which are often intensely colored and form the basis of many synthetic dyes. nih.govunb.ca For example, coupling the diazonium salt of this compound with phenol would produce an azo dye.

Nitrogenous Heterocycles: The diazonium group can be involved in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as benzotriazoles, or can be replaced by a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions) that can then be used to construct heterocyclic systems. clockss.orgdntb.gov.ua

Primary amines, including this compound, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. rsc.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. For example, the reaction of this compound with acetone would yield the corresponding N-(propan-2-ylidene) derivative.

Reactivity of the Alkyl Substituents (Methyl and Isopropyl)

The reactivity of this compound is significantly influenced by the three alkyl groups attached to the aromatic ring: two methyl groups at positions 2 and 4, and an isopropyl group at position 3. These substituents provide sites for various chemical transformations, particularly at the benzylic positions, which are activated by the adjacent aromatic ring.

The C–H bonds of the methyl and isopropyl groups are susceptible to functionalization through transition-metal-catalyzed reactions. These processes allow for the direct conversion of otherwise inert C–H bonds into new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Rhodium-Catalyzed C–H Amination: Dirhodium catalysts, such as Rh₂(esp)₂, are highly effective in promoting the amination of aliphatic C–H centers. nih.gov For this compound, the benzylic C–H bonds of the methyl groups and the tertiary C–H bond of the isopropyl group are potential sites for such transformations. Rhodium-bound α-imino carbene intermediates show a preference for reacting with tertiary C–H bonds over primary ones. mdpi.com This selectivity suggests that the isopropyl group would be a primary site for functionalization. The reactions can be performed intermolecularly to introduce new amine functionalities. tandfonline.com For instance, using N-sulfonyl-1,2,3-triazoles or N-tosyloxycarbamates as nitrogen sources in the presence of a rhodium(II) catalyst can lead to the formation of new C–N bonds at the benzylic positions. mdpi.comresearchgate.net

Iridium-Catalyzed C–H Functionalization: Iridium-based catalysts are also potent for C–H activation and functionalization. Cationic iridium complexes can catalyze hydroarylation and other C–H functionalization reactions on arenes. nih.gov While often directed by a functional group on the substrate, these catalysts can also functionalize alkyl substituents. researchgate.netnih.gov Electrochemical methods can be employed to promote iridium-catalyzed C–H alkynylation, where anodic oxidation induces reductive elimination to form the desired C–C bond. researchgate.net

Metal-Free Functionalization: Beyond transition metals, metal-free methods have been developed for benzylic C–H functionalization. Systems like n-butylammonium iodide (nBu₄NI) with tert-butyl hydroperoxide (TBHP) can be used for the direct amination of benzylic C–H bonds with anilines under solvent-free conditions. acs.org Additionally, visible-light photoredox catalysis provides a mild and efficient pathway for the azolation of benzylic C–H bonds, proceeding through a carbocation intermediate. aljest.net This method is effective for functionalizing tertiary benzylic C–H bonds, making the isopropyl group on the aniline (B41778) a likely target. aljest.net

The table below summarizes representative C–H functionalization reactions applicable to the alkyl substituents of the target aniline.

| Catalytic System | Reaction Type | Target C–H Bond | Key Features |

| Rhodium(II) Catalysts | C–H Amination | Methyl (Benzylic), Isopropyl (Tertiary) | High yields, preference for tertiary C–H bonds. mdpi.com |

| Iridium(III) Catalysts | C–H Alkynylation | Methyl (Benzylic), Isopropyl (Tertiary) | Can be promoted electrochemically; avoids chemical oxidants. researchgate.net |

| nBu₄NI / TBHP | C–H Amination | Methyl (Benzylic), Isopropyl (Tertiary) | Metal-free, solvent-free conditions. acs.org |

| Photoredox Catalysis | C–H Azolation | Methyl (Benzylic), Isopropyl (Tertiary) | Visible-light mediated, mild conditions, effective for tertiary C–H bonds. aljest.net |

The alkyl substituents on the aniline ring can undergo various oxidative and reductive transformations, altering the functionality of the molecule.

Oxidative Transformations: The benzylic C–H bonds of the methyl and isopropyl groups are particularly prone to oxidation. This transformation is a fundamental method for converting alkylarenes into more functionalized compounds like ketones, alcohols, or carboxylic acids. nih.gov A variety of catalytic systems have been developed to achieve this selectively.

Catalytic Oxidation to Carbonyls: Transition metal catalysts based on copper, ruthenium, and cobalt, often in combination with oxidants like tert-butyl hydroperoxide (TBHP), are effective for the oxidation of benzylic methylene (B1212753) groups to the corresponding ketones. nih.gov For this compound, the methyl groups could be oxidized to aldehydes or carboxylic acids, while the isopropyl group's tertiary C-H could be targeted. The selective oxidation of benzylic C–H bonds to carbonyls can also be achieved using copper(II) in conjunction with polyoxometalates. nih.gov

Photocatalytic Oxidation: Visible-light-mediated processes offer a green and efficient alternative for benzylic oxidation. nih.gov Organic dyes like riboflavin tetraacetate can serve as photoredox catalysts for various transformations on protected anilines. researchgate.net Visible-light-induced aerobic oxidation can selectively convert C–N bonds to C=N bonds, and similar principles can be applied to C–H oxidation at benzylic sites. chemrxiv.org

Selective Oxidation to Alcohols: While over-oxidation to ketones is common, selective synthesis of benzylic alcohols can be achieved. tandfonline.com For example, bis(methanesulfonyl) peroxide has been used as an oxidant for the selective monooxygenation of benzylic C–H bonds. tandfonline.com

Reductive Transformations: The reduction of alkyl chains on an aromatic ring is less common than oxidation, as these groups are already in a low oxidation state. However, related reductive processes on functional groups derived from the alkyl chains are highly relevant. If the methyl or isopropyl groups were first oxidized to ketones (acyl groups), these could then be reduced back to alkyl groups or to alcohols.

Reduction of Aryl Ketones: Should the alkyl groups be oxidized to ketones, they can be readily reduced. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classic methods for converting aryl ketones to alkyl groups. researchgate.net Catalytic hydrogenation (e.g., using H₂/Pd-C) is also effective for reducing ketones adjacent to an aromatic ring. researchgate.net

Reductive Amination: While not a direct reduction of the alkyl chain itself, reductive amination is a key transformation for amines. If an alkyl group were oxidized to an aldehyde or ketone, it could then react with another amine in the presence of a reducing agent (like sodium cyanoborohydride) to form a new, more complex amine. nih.govnih.gov

The following table outlines potential oxidative and subsequent reductive transformations.

| Transformation | Reagents/Catalyst | Affected Group | Product Functional Group |

| Benzylic Oxidation | Cu(II)/{PMo₁₂}, TBHP nih.gov | Methyl, Isopropyl | Ketone, Aldehyde, Carboxylic Acid |

| Photocatalytic Oxidation | Organic Dye, Visible Light researchgate.net | Methyl, Isopropyl | Carbonyl |

| Selective Hydroxylation | Bis(methanesulfonyl) peroxide tandfonline.com | Methyl, Isopropyl | Alcohol |

| Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) researchgate.net | Acyl (from oxidized alkyl) | Alkyl |

| Carbonyl Reduction | H₂NNH₂, KOH (Wolff-Kishner) researchgate.net | Acyl (from oxidized alkyl) | Alkyl |

Role in Catalytic Processes and Complexation Chemistry

The structure of this compound, featuring a bulky isopropyl group adjacent to one of the methyl groups and ortho to the amine, makes it an excellent candidate as a precursor for sterically demanding ligands in transition metal catalysis. Bulky ligands are crucial for stabilizing metal centers and controlling the steric environment of the catalytic site, which in turn dictates the activity and selectivity of the catalyst. nih.govaljest.net

Anilines with bulky ortho-substituents, such as 2,6-diisopropylaniline, are widely used precursors for several important classes of ligands. nih.govtandfonline.com The steric hindrance provided by these groups is critical for the stability and catalytic performance of the resulting metal complexes. nih.gov this compound shares these key structural features.

N-Heterocyclic Carbene (NHC) Ligands: This aniline can be used to synthesize NHC ligands. The bulky aryl groups attached to the nitrogen atoms of the NHC are essential for stabilizing the carbene and the metal center to which it coordinates. Pd-NHC complexes are highly active precatalysts for a range of cross-coupling reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations for C-N bond formation. mdpi.comacs.orgnih.gov The steric bulk can enhance catalytic activity, particularly in challenging couplings involving hindered substrates. researchgate.net

Diiminopyridine and NacNac Ligands: Condensation of bulky anilines with diacetylpyridine or acetylacetone yields diiminopyridine and NacNac ligands, respectively. tandfonline.com These pincer-type ligands are instrumental in stabilizing a wide variety of metal ions and are employed in numerous catalytic processes. nih.gov

Schiff-Base Ligands: The condensation reaction between the aniline and an aldehyde or ketone produces Schiff-base ligands. These are versatile ligands used in coordination chemistry and catalysis. mdpi.com The steric profile of the aniline directly translates to the resulting ligand, influencing the geometry and reactivity of the metal complex. nih.gov

The steric and electronic properties of ligands derived from such anilines can be finely tuned. The alkyl groups are electron-donating, which increases the electron density on the coordinating atom (e.g., nitrogen or carbene carbon), thereby influencing the electronic properties of the metal center. This modulation is key to optimizing catalyst performance for specific transformations like C-N bond formation. acs.org

The amino group of this compound can directly coordinate to a metal center. However, it is more commonly incorporated into multidentate ligands that can form stable chelate rings with a metal ion. researchgate.netosti.gov

Coordination Modes: As a monodentate ligand, the aniline would coordinate through the lone pair on the nitrogen atom. When incorporated into Schiff-base or diiminopyridine frameworks, the molecule can act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings with the metal. researchgate.net For instance, a Schiff base derived from this aniline and salicylaldehyde would provide a bidentate N,O-donor set for chelation.

Influence of Steric Hindrance: The bulky isopropyl and methyl groups sterically shield the metal center. This can prevent undesired side reactions, such as the formation of inactive dimeric species, and can create a specific coordination pocket that influences substrate binding and selectivity. nih.govaljest.net X-ray crystallography studies of complexes with sterically hindered ligands often reveal distorted geometries around the metal center, which can be crucial for catalytic activity. nih.gov

Metal-Ligand Bonding: The coordination involves the donation of the nitrogen lone pair into a vacant orbital of the metal. The strength and nature of this bond are influenced by the electronic properties of the aniline. The electron-donating alkyl groups enhance the Lewis basicity of the nitrogen, leading to stronger coordination. Computational studies, such as DFT, can provide insight into the nature of these metal-ligand interactions.

The table below summarizes the roles of this aniline derivative in catalysis and coordination chemistry.

| Application Area | Role of Aniline Derivative | Resulting Ligand/Complex Feature | Impact on Catalysis/Coordination |

| Ligand Synthesis | Precursor for NHC ligands nih.gov | Sterically demanding N-aryl substituents | Enhanced stability and activity in cross-coupling (e.g., C-N formation). acs.org |

| Ligand Synthesis | Precursor for NacNac ligands tandfonline.com | Bulky β-diketiminate framework | Stabilization of various metal ions; control of reactivity. |

| Ligand Synthesis | Precursor for Schiff-base ligands mdpi.com | Tunable steric and electronic properties | Versatile applications in catalysis and materials science. nih.gov |

| Coordination Chemistry | Direct coordination or chelation researchgate.net | Formation of stable metal complexes | Steric shielding of the metal center, influencing reaction selectivity. nih.gov |

Theoretical and Computational Prediction of Reactivity

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and understanding the chemical reactivity of molecules like this compound. These methods provide insights into structural, electronic, and energetic properties that govern reaction pathways. nih.govresearchgate.net

Predicting Reaction Mechanisms and Sites: DFT calculations can be used to model reaction mechanisms, such as C–H activation or oxidation pathways. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. acs.org

C–H Bond Activation: Computational models can predict the site-selectivity of C–H activation. By calculating bond dissociation energies (BDEs) and hydride affinities, chemists can identify which C–H bonds (e.g., on the methyl vs. isopropyl groups) are most susceptible to attack by a catalyst or radical initiator. chemrxiv.org For instance, studies on rhodium-catalyzed annulation of aniline derivatives have used DFT to elucidate the multi-step mechanism, including the initial C–H activation, insertion, and reductive elimination steps, identifying the rate-determining step. acs.org

Oxidation Pathways: The mechanism of aniline oxidation can be investigated to predict product formation. DFT studies on the oxidation of substituted anilines by reagents like ferrate(VI) have shown that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, with the formation of an aniline radical being the crucial step. nih.gov Such calculations can predict which sites are most prone to radical formation.

Understanding Steric and Electronic Effects: The bulky alkyl substituents on this compound create significant steric hindrance and also influence its electronic properties. Computational chemistry provides quantitative measures of these effects.

Steric Parameters: The steric bulk of ligands derived from this aniline can be quantified using computational tools. Parameters like the "percent buried volume" (%V_Bur) can be calculated to describe how much space a ligand occupies around a metal center. These steric maps help rationalize experimental trends in catalyst stereoselectivity. mdpi.com

Electronic Properties: DFT can be used to calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net These properties are correlated with reactivity. For example, the HOMO energy of a ligand can be correlated with its electron-donating ability and the reactivity of its corresponding metal complex in catalytic reactions. nih.gov Studies have shown that sterically demanding substituents can induce twisting in the conjugated backbone of aniline-based oligomers, which in turn increases the HOMO-LUMO gap. researchgate.net

The following table presents key parameters that can be predicted computationally and their relevance to the reactivity of this compound.

| Computational Method | Predicted Parameter | Relevance to Reactivity |

| DFT | Transition State Energies acs.org | Elucidates reaction mechanisms and determines rate-determining steps. |

| DFT | Bond Dissociation Energies (BDEs) chemrxiv.org | Predicts the most reactive C–H bond for functionalization. |

| DFT / ASM-NEDA | Steric and Electronic Contributions mdpi.com | Quantifies the influence of substituents on catalyst performance and stereoselectivity. |

| DFT | HOMO/LUMO Energies researchgate.netnih.gov | Correlates with electron-donating ability, redox potential, and overall reactivity. |

| TD-DFT | Excitation Energies researchgate.net | Predicts photophysical properties and reactivity in photocatalytic processes. |

Density Functional Theory (DFT) for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating the mechanisms of complex organic reactions. By solving the Schrödinger equation for a molecule's electron density, DFT can accurately predict a wide range of properties, including molecular structure, stability, and reactivity. For substituted anilines, DFT is particularly useful for understanding how various substituents on the aromatic ring influence the reaction pathways and selectivity.

Investigating Reaction Mechanisms:

DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. This allows for a detailed understanding of the reaction mechanism. For instance, in the oxidation of substituted anilines by agents like Ferrate(VI), DFT studies have shown that the reaction likely proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov The calculations can reveal the activation energy barriers for different potential pathways, such as single-electron transfer (SET) or proton transfer, thereby identifying the most favorable route. nih.gov

Similarly, DFT has been employed to study the intramolecular radical addition to aniline derivatives. nih.gov These studies have highlighted the crucial role of polar effects, where the combination of an electrophilic radical with a nucleophilic arene leads to the highest reaction rates. nih.gov The substitution pattern on both the aniline nitrogen and the aromatic ring significantly influences the reaction's feasibility. nih.gov

Predicting Selectivity:

The regioselectivity of reactions involving substituted anilines, such as electrophilic aromatic substitution, is a key area where DFT provides valuable predictions. The electron-donating or -withdrawing nature of the substituents, as well as their steric bulk, dictates the position of attack on the aromatic ring. DFT can calculate electronic descriptors, such as partial atomic charges and frontier molecular orbital (HOMO and LUMO) energies, which correlate with the observed selectivity. For example, in the ruthenium-catalyzed para-selective C-H alkylation of aniline derivatives, DFT mechanistic studies have been crucial in explaining the observed selectivity by elucidating the structure of the key metallacyclic intermediates. nih.govkcl.ac.uk

The table below conceptualizes how DFT-calculated parameters can be used to predict the reactivity and selectivity of substituted anilines.

| DFT-Calculated Parameter | Significance in Reactivity and Selectivity | Example Application for Substituted Anilines |

| Activation Energy Barrier (ΔG‡) | Determines the rate of a chemical reaction. A lower barrier indicates a faster reaction. | Comparing the energy barriers for ortho-, meta-, and para- substitution to predict the major product. |

| Reaction Energy (ΔGR) | Indicates the thermodynamic favorability of a reaction. A negative value signifies an exothermic and spontaneous reaction. | Determining whether the formation of a particular isomer is thermodynamically preferred. |

| Partial Atomic Charges | Reveals the distribution of electron density within a molecule, indicating nucleophilic and electrophilic sites. | The partial charge on the amine nitrogen is a key predictor for N-acetylation in aniline metabolism. tandfonline.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital reflects the chemical reactivity. A smaller gap suggests higher reactivity. | A low SOMO-HOMO gap correlates with higher rates of radical addition to anilines. nih.gov |

| Nucleophilic Susceptibility | A measure of a molecule's susceptibility to attack by a nucleophile at specific atomic positions. | The nucleophilic susceptibility of the para-carbon in N-acetylated anilines is a significant parameter for predicting subsequent metabolic transformations. tandfonline.com |

Molecular Dynamics Simulations of Reactive Events

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectories of particles, offering insights into the dynamic processes that are often inaccessible to experimental techniques alone. While DFT is excellent for mapping static potential energy surfaces, MD is crucial for understanding the influence of the environment, such as solvent effects and conformational flexibility, on reactive events.

For substituted anilines, MD simulations can be particularly insightful in several ways:

Solvation Effects: The reactivity of an aniline derivative can be significantly influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the aniline and the solvent, revealing how the solvent shell organizes and how these interactions can stabilize or destabilize reactants, transition states, and products. This is crucial for accurately predicting reaction rates and mechanisms in solution.

Conformational Dynamics: Sterically hindered anilines, such as this compound, may possess multiple accessible conformations. The relative populations of these conformers and the energy barriers for their interconversion can be determined from MD simulations. Since different conformers may exhibit different reactivities, understanding the conformational landscape is essential for a complete picture of the molecule's chemical behavior.

Enzyme-Substrate Interactions: In biochemical transformations, an aniline derivative may act as a substrate for an enzyme. MD simulations can be used to study the binding of the aniline to the enzyme's active site, identifying the key interactions that hold it in place and orient it for reaction. acs.org These simulations can also reveal how the dynamic motions of the protein influence the catalytic process. For instance, MD simulations have been used to confirm the stability of indazol-pyrimidine derivatives, which contain an aniline moiety, within the binding site of a c-Kit tyrosine kinase protein. mdpi.com

While direct MD simulations of the bond-breaking and bond-forming events of aniline reactions (reactive MD) are computationally demanding and less common than for smaller systems, they hold the potential to provide a complete, dynamic picture of the reaction pathway. More commonly, MD simulations are used to sample the conformational space of the reactants and to provide a realistic model of the reaction environment, with the actual reaction energetics then being studied using quantum mechanical methods like DFT.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei to map out the carbon-hydrogen framework of a molecule.

While one-dimensional (¹H and ¹³C) NMR provides initial data on the types and numbers of protons and carbons, multi-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle of 2,4-Dimethyl-3-(propan-2-yl)aniline. These experiments reveal through-bond correlations between nuclei, confirming the exact placement of the dimethyl and isopropyl substituents on the aniline (B41778) ring. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would be expected to show a cross-peak between the methine proton of the isopropyl group (-CH(CH₃)₂) and the six protons of its two methyl groups. It would also reveal couplings between the two remaining aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals definitively. Each protonated carbon in this compound would produce a correlation peak, linking its ¹H chemical shift to its ¹³C chemical shift. This allows for the unambiguous assignment of the aromatic C-H carbons, the isopropyl methine and methyl carbons, and the two methyl groups attached to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | C | - | ~144 | H-5, H-9, H-2-CH₃ |

| 2 | C | - | ~125 | H-9, H-2-CH₃, H-3-CH |

| 3 | C | - | ~138 | H-5, H-2-CH₃, H-4-CH₃, H-3-CH |

| 4 | C | - | ~130 | H-5, H-4-CH₃, H-3-CH |

| 5 | C-H | ~6.8 | ~128 | C-1, C-3, C-4, C-6 |

| 6 | C-H | ~6.9 | ~131 | C-2, C-4, C-5 |

| 2-CH₃ | CH₃ | ~2.2 | ~18 | C-1, C-2, C-3 |

| 4-CH₃ | CH₃ | ~2.3 | ~20 | C-3, C-4, C-5 |

| 3-CH(CH₃)₂ | CH | ~3.1 | ~27 | C-2, C-3, C-4, C-isopropyl-CH₃ |

| 3-CH(CH₃)₂ | CH₃ | ~1.2 | ~23 | C-3, C-isopropyl-CH |

| -NH₂ | NH₂ | ~3.6 (broad) | - | C-1, C-2, C-6 |

While solution-state NMR characterizes molecules in a dynamic, averaged state, solid-state NMR (ssNMR) provides atomic-level information on molecules in their solid, static form. nih.gov In the solid state, anisotropic interactions that are averaged out in solution become dominant, leading to very broad signals. emory.edulibretexts.org Techniques like magic-angle spinning (MAS) are employed to narrow these lines and achieve high-resolution spectra. emory.edulibretexts.org

For this compound, ssNMR would be invaluable for studying its crystalline form. Different crystal packing arrangements, known as polymorphs, can give rise to distinct ssNMR spectra. This is because the precise conformation of the molecule and its intermolecular interactions (e.g., hydrogen bonding involving the -NH₂ group) can differ, leading to changes in the local electronic environment and thus different chemical shifts. sfu.ca By comparing the ¹³C and ¹⁵N ssNMR spectra of different batches or crystallization products, one could identify and characterize different polymorphic forms, which is critical in fields like pharmaceuticals and materials science. Furthermore, ssNMR can be used to study the compound when it is adsorbed onto a surface, providing insights into its orientation and interaction with the substrate material. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula.

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, which has a nominal mass of 177, HRMS would first confirm its elemental formula, C₁₂H₁₉N, by measuring the exact mass of its protonated ion, [M+H]⁺, at m/z 178.1590.

MS/MS analysis would then reveal its fragmentation pathways. Based on the structure and general fragmentation rules for substituted anilines, a plausible pathway can be predicted. acs.org A primary fragmentation would likely be the loss of the isopropyl group as a stable radical or the loss of a propylene (B89431) molecule, leading to characteristic fragments. Subsequent losses of methyl groups or ring fragmentation would provide further structural confirmation. This technique is especially useful for identifying the compound in complex mixtures or for confirming the structure of products formed in a chemical reaction. nih.govresearchgate.net

Table 2: Predicted HRMS Fragments for this compound

| Proposed Fragment Ion | Neutral Loss | Predicted m/z | Notes on Fragmentation |

|---|---|---|---|

| [C₁₂H₁₉N+H]⁺ | - | 178.1590 | Protonated molecular ion (precursor) |

| [C₉H₁₂N]⁺ | C₃H₇• (Isopropyl radical) | 134.0964 | Alpha-cleavage, loss of the isopropyl group. |

| [C₁₁H₁₄]⁺• | CH₃N (Methylamine radical) | 146.1096 | Cleavage of the C-N bond and a methyl group. |

| [C₈H₉]⁺ | C₄H₁₀N• | 105.0699 | Complex rearrangement and fragmentation. |

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation to mass analysis. wikipedia.org In this technique, ions are propelled through a drift tube filled with a buffer gas. Their velocity depends not only on their mass and charge but also on their three-dimensional shape, or collision cross-section (CCS). rsc.orgyoutube.com Compact, spherical ions travel faster than extended, irregularly shaped ones.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of chemical bonds within a molecule. masterorganicchemistry.com Photons in the infrared region of the electromagnetic spectrum have energies that correspond to these vibrations. masterorganicchemistry.comyoutube.com By measuring which frequencies of light are absorbed (FT-IR) or scattered inelastically (Raman), a spectrum is generated that provides a fingerprint of the functional groups present.

For this compound, the key functional groups each have characteristic vibrational frequencies. The N-H bonds of the primary amine group, the C-H bonds of the alkyl and aromatic groups, and the C=C bonds of the benzene ring will all give rise to distinct peaks. materialsciencejournal.orgresearchgate.net While FT-IR spectra for the closely related 2,4-dimethylaniline (B123086) are available chemicalbook.comspectrabase.com, the addition of the bulky isopropyl group at the 3-position would likely cause subtle shifts in the frequencies of the aromatic C-H bending modes due to steric interactions. Comparing the FT-IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3350 - 3500 | Medium / Weak |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH | 2850 - 3000 | Strong / Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Strong / Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Strong / Weak |

| C-H Bend (Out-of-plane) | Aromatic Ring | 800 - 900 | Strong / Weak |

| C-N Stretch | Aryl-Amine | 1250 - 1350 | Medium / Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the aniline ring, including the relative positions of the two methyl groups and the isopropyl group. Furthermore, the analysis would reveal the conformation of the isopropyl group relative to the plane of the benzene ring and the geometry of the amine group. Information on intermolecular interactions, such as hydrogen bonding involving the amine protons, and crystal packing arrangements would also be obtained. However, it is important to note that obtaining a single crystal of suitable quality for X-ray diffraction can be a challenging prerequisite.

Advanced Chromatographic Methods for Purity and Complex Mixture Analysis

Chromatographic techniques are indispensable for separating and identifying the components of a mixture, as well as for assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and passed through a capillary column, which separates it from other volatile components based on differences in boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum produced is a characteristic fingerprint of the molecule, showing the molecular ion peak and a series of fragment ion peaks. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would provide structural information; for instance, the loss of a methyl group or an isopropyl group would result in specific, predictable fragment ions. This technique is highly sensitive and can be used to detect and quantify trace amounts of impurities.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value | Description |

| Retention Time (min) | Variable | Dependent on GC column and temperature program. |

| Molecular Ion (m/z) | 177 | Corresponds to the molecular weight of the compound. |

| Major Fragment Ion (m/z) | 162 | Likely corresponds to the loss of a methyl group ([M-15]+). |

| Major Fragment Ion (m/z) | 134 | Likely corresponds to the loss of an isopropyl group ([M-43]+). |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Samples

High-performance liquid chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For the analysis of this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of the compound in the HPLC system is a key identifier. By using a suitable detector, such as a UV detector, the purity of the compound can be assessed by the presence of a single major peak. HPLC can be used to separate this compound from non-volatile impurities, starting materials, or byproducts from its synthesis. The method can also be adapted for quantitative analysis.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | Variable, dependent on exact mobile phase composition. |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, the principles of chiral chromatography are crucial for the analysis of chiral derivatives or related chiral compounds. If a chiral center were introduced into the molecule, for example, through a reaction at the amine group with a chiral reagent, chiral chromatography would be essential for separating the resulting enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the quantification of the enantiomeric excess (ee), a critical parameter in asymmetric synthesis and for the characterization of chiral compounds.

Other Advanced Spectroscopic Probes

Other spectroscopic techniques provide complementary information about the electronic properties and structure of the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substitution pattern on the aromatic ring. The solvent used can also affect the spectrum, particularly for compounds with polar groups like the amine.

Fluorescence Spectroscopy: Some aromatic compounds fluoresce, meaning they emit light after being excited by light of a shorter wavelength. Fluorescence spectroscopy is a highly sensitive technique that could potentially be used to study the excited state properties of this compound. The fluorescence emission spectrum and quantum yield would be characteristic of the compound and its environment.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. As this compound is achiral, it would not exhibit a CD spectrum. However, if it were part of a larger chiral system or if a chiral derivative were prepared, CD spectroscopy could be used to investigate the stereochemistry of the molecule.

Applications As a Building Block or Precursor in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the aromatic ring of 2,4-Dimethyl-3-(propan-2-yl)aniline allows for its incorporation into a wide array of intricate organic molecules. Its structure provides a scaffold for building more complex systems with tailored properties.

Aniline (B41778) and its derivatives are fundamental starting materials for the synthesis of numerous nitrogen-containing heterocyclic compounds. The specific substitution on this compound would direct the regiochemistry of cyclization reactions and influence the properties of the resulting heterocyclic systems.

Quinolines: Quinolines are bicyclic aromatic compounds with a wide range of applications. Classical methods like the Skraup-Doebner-von Miller synthesis utilize anilines and α,β-unsaturated carbonyl compounds to construct the quinoline (B57606) core. jptcp.comnih.gov The reaction of this compound under these conditions would be expected to yield a highly substituted quinoline, with the methyl and isopropyl groups influencing the electronic and steric environment of the final molecule. The general reaction involves the acid-catalyzed reaction of an aniline with glycerol, an α,β-unsaturated aldehyde, or ketone. nih.gov

Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic and versatile method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. rsc.org While this method starts from a hydrazine (B178648), anilines like this compound can be converted to the corresponding hydrazine. Other modern indole syntheses proceed directly from anilines. For instance, transition-metal-catalyzed cyclizations of anilines with diols or alkynes can afford indoles. researchgate.netnih.govorganic-chemistry.org The use of this compound in such syntheses would result in indoles bearing its characteristic substitution pattern, potentially enhancing their lipophilicity and altering their biological activity.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for their pharmaceutical applications. mdpi.com The most common synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.comnih.gov Anilines can be precursors to the required hydrazine derivatives. Furthermore, some modern synthetic routes allow for the construction of pyrazoles from various building blocks, where a substituted aniline could be incorporated in a multi-step or multi-component reaction. organic-chemistry.orgchim.it

Imidazoles: Imidazoles are another class of five-membered heterocycles crucial in biological systems and materials science. researchgate.net Multi-component reactions, such as the Radziszewski synthesis or variations thereof, can produce highly substituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, ammonia (B1221849), and an amine. nih.govorganic-chemistry.orgrsc.org Substituted anilines can be employed as the amine component, leading to N-aryl imidazoles. The use of this compound would yield an imidazole (B134444) with a sterically demanding N-substituent, which could be used to fine-tune the properties of the resulting compound, for example, in the context of N-heterocyclic carbene (NHC) ligands. rsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Synthetic Method Involving Anilines/Derivatives | Expected Product Feature |

|---|---|---|

| Quinoline | Skraup-Doebner-von Miller Synthesis | Highly substituted quinoline core |

| Indole | Fischer Indole Synthesis (via hydrazine), Transition-metal Catalysis | Indole with a 5-isopropyl-6,8-dimethyl substitution pattern |

| Pyrazole | Knorr Pyrazole Synthesis (via hydrazine), Multi-component reactions | Substituted pyrazole, potentially via a hydrazine intermediate |

| Imidazole | Radziszewski-type Syntheses, Multi-component reactions | N-aryl imidazole with a sterically hindered substituent |

The aniline moiety is a key component in benzannulation reactions, which are strategies to construct benzene (B151609) rings, leading to the formation of complex polycyclic and extended aromatic systems. Three-component benzannulation reactions, for instance, can utilize anilines to create highly substituted aromatic rings. beilstein-journals.org The reaction of this compound with 1,3-diketones in the presence of an activating agent could lead to unique meta-substituted arylamines, which are themselves valuable intermediates for more complex structures. beilstein-journals.org Its incorporation into fused heterocyclic ring systems through cascade reactions, such as alkynyl Prins carbocyclization, is another avenue where it can serve as a precursor to advanced aromatic architectures. nih.gov The steric bulk of the isopropyl group and the electronic effects of the dimethyl groups would play a crucial role in directing the outcome of these complex cyclizations and influencing the final geometry of the aromatic system.

Aniline and its derivatives are foundational to the dye industry. The amino group and the aromatic ring form a potent chromophoric system. By modifying the substituents on the aromatic ring, the absorption and emission properties of the resulting dye can be finely tuned. This compound can be diazotized and coupled with various aromatic compounds (e.g., phenols, naphthols, or other anilines) to produce a wide range of azo dyes. The methyl and isopropyl groups would act as auxochromes, influencing the color of the dye and its properties, such as fastness and solubility in different media. Beyond traditional dyes, this aniline derivative can be incorporated into more sophisticated functional molecules, such as fluorescent probes or materials for optical applications, where its specific substitution pattern can be exploited to control photophysical properties and prevent aggregation-caused quenching.

Monomer for Polymer Synthesis and Advanced Materials

The amino functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of advanced materials with unique properties conferred by its bulky and hydrophobic substituents.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The polymerization of this compound, typically via oxidative chemical or electrochemical methods, would yield a substituted polyaniline, poly[this compound]. The presence of the dimethyl and isopropyl groups on the polymer backbone would be expected to have several effects:

Solubility: The bulky, nonpolar alkyl groups would likely increase the solubility of the polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. researchgate.net

Conductivity: The steric hindrance from the substituents might disrupt the planarity of the polymer chains, potentially decreasing interchain charge transport and thus lowering the bulk electrical conductivity compared to unsubstituted PANI. researchgate.net

Processability: Enhanced solubility would lead to improved processability, allowing for the formation of films and coatings from solution.

Table 2: Predicted Properties of Poly[this compound]

| Property | Influence of Substituents | Predicted Outcome |

|---|---|---|

| Solubility | Bulky alkyl groups disrupt packing and increase solvent interaction. | Enhanced solubility in organic solvents. |

| Conductivity | Steric hindrance may reduce π-orbital overlap between rings. | Potentially lower than unsubstituted PANI. |

| Morphology | Substituents interfere with ordered chain packing. | More amorphous structure. |

| Processability | Higher solubility allows for solution-based techniques. | Improved processability into films and fibers. |

Aniline derivatives are key monomers for high-performance polymers like polyimides and polyureas.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. nih.govnih.gov While this compound is a monoamine, it can be chemically converted into a diamine derivative, which can then be used as a monomer. Alternatively, it could be used as an end-capping agent to control the molecular weight of a polyimide chain. The incorporation of the bulky dimethyl-isopropyl-phenyl moiety would be expected to increase the solubility and lower the glass transition temperature of the resulting polyimide, while potentially enhancing its optical transparency by disrupting charge-transfer complex formation. nih.gov

Polyureas: Polyureas are formed by the reaction of diamines with diisocyanates. A more modern and sustainable approach involves the direct dehydrogenative coupling of diamines and methanol, avoiding toxic isocyanates. rsc.org Similar to polyimides, a diamine derivative of this compound could be used as a monomer. The resulting polyurea would feature the bulky side groups, which would influence the polymer's hydrogen bonding network, solubility, and mechanical properties, likely leading to a more flexible and soluble material compared to its non-substituted aromatic counterparts.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural features of this compound, characterized by the presence of bulky methyl and isopropyl groups on the aromatic ring, make it an intriguing ligand for coordination chemistry. The steric hindrance around the amino group can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. While specific research on this compound is limited, the behavior of similarly substituted anilines provides a strong basis for understanding its potential.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving aniline derivatives is a well-established area of research. biosynth.com Typically, the aniline ligand coordinates to a metal center through the nitrogen atom of the amino group. The reaction conditions for the synthesis of such complexes often involve the reaction of the aniline with a metal salt in a suitable solvent.

While no specific literature detailing the synthesis of metal complexes with this compound was identified, the general synthetic routes for analogous sterically hindered anilines can be extrapolated. For instance, the reaction of this compound with various transition metal precursors, such as palladium(II), platinum(II), or copper(I) salts, would be expected to yield the corresponding metal complexes. The choice of solvent and reaction temperature would be crucial in controlling the outcome of the synthesis.

Table 1: Postulated Synthetic Routes for Metal Complexes of this compound

| Metal Precursor | Expected Complex Type | Potential Reaction Conditions |

| Palladium(II) chloride | Square planar [Pd(L)2Cl2] | Stirring in a chlorinated solvent at room temperature |

| Potassium tetrachloroplatinate(II) | Square planar [Pt(L)2Cl2] | Reaction in an aqueous or alcoholic solution |

| Copper(I) iodide | Tetrahedral [Cu(L)4]I | Refluxing in an organic solvent like acetonitrile |

L = this compound

The steric bulk of the this compound ligand would likely play a significant role in determining the coordination number and geometry of the resulting metal complexes. It could favor the formation of complexes with lower coordination numbers or lead to distorted geometries, which in turn can impart unique catalytic properties.

Investigation of Catalytic Activity of Resulting Complexes

Metal complexes bearing aniline-based ligands have been widely investigated for their catalytic applications in various organic transformations. These include cross-coupling reactions, hydrogenations, and polymerizations. The electronic and steric properties of the aniline ligand can significantly influence the efficiency and selectivity of the catalyst.

Although no specific studies on the catalytic activity of metal complexes derived from this compound have been reported, it is plausible that such complexes would exhibit interesting catalytic behavior. The electron-donating nature of the alkyl substituents on the aniline ring could enhance the catalytic activity of the metal center. Conversely, the steric hindrance might create a specific pocket around the metal, leading to high selectivity in certain reactions. For example, palladium complexes of sterically hindered anilines have shown utility in cross-coupling reactions.

Intermediate in Specialized Chemical Processes (excluding pharmaceutical products)

Substituted anilines are valuable intermediates in the synthesis of a wide range of organic molecules, including agrochemicals, dyes, and polymers. The specific substitution pattern of this compound (also known as 3-isopropyl-2,4-dimethyl-aniline) suggests its potential as a precursor in specialized, non-pharmaceutical chemical processes. chem960.com

The presence of reactive sites on the aromatic ring and the amino group allows for a variety of chemical modifications. For instance, the amino group can be diazotized and subsequently replaced with other functional groups, opening up pathways to a diverse array of derivatives. The aromatic ring can also undergo further electrophilic substitution, although the positions of substitution would be directed by the existing alkyl groups.

While specific industrial applications for this compound are not widely documented, its structural similarity to other commercially important anilines suggests its potential use in the synthesis of:

Herbicides and Pesticides: Many aniline derivatives are key building blocks in the agrochemical industry.

Pigments and Dyes: The chromophoric properties of aniline derivatives are utilized in the manufacturing of coloring agents.

Polymer Additives: Substituted anilines can be used as antioxidants or stabilizers in polymers.

A patent for the preparation of branched alkyl-substituted-anilines highlights the general industrial interest in such compounds. google.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 91339-19-4 chem960.com |

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-isopropyl-2,4-dimethyl-aniline chem960.com |

Computational Chemistry and Theoretical Characterization of 2,4 Dimethyl 3 Propan 2 Yl Aniline

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and electronic properties of a molecule. For 2,4-Dimethyl-3-(propan-2-yl)aniline, the interaction between the aniline's aromatic ring and the amino group, as well as the influence of the alkyl substituents, are key to its electronic character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, the HOMO is expected to have significant π-character, with electron density distributed across the benzene (B151609) ring and the nitrogen atom of the amino group. The LUMO is typically a π* anti-bonding orbital of the aromatic ring. The presence of electron-donating groups (the amino group and the three alkyl substituents) increases the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene. A smaller gap suggests higher reactivity.

Theoretical calculations, such as those using Density Functional Theory (DFT), would be employed to determine the precise energies of these orbitals. For context, studies on the parent molecule, aniline (B41778), show that its HOMO and LUMO are related to the degenerate orbitals of benzene. researchgate.net The substituents on this compound would further modify these energy levels.

Table 1: Illustrative Frontier Orbital Energies for Substituted Anilines Note: These are representative values to illustrate expected trends. Actual calculated values for the target compound may vary.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline (Reference) | -5.1 | 0.9 | 6.0 |

| 2,4-Dimethylaniline (B123086) | -4.9 | 1.0 | 5.9 |

| This compound (Predicted) | -4.8 | 1.1 | 5.9 |

An electrostatic potential (ESP) map is a computational tool that visualizes the charge distribution on the surface of a molecule. youtube.com It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a region of high electron density (typically colored red) around the nitrogen atom of the amino group, owing to its lone pair of electrons. This makes the nitrogen a primary site for electrophilic attack or hydrogen bonding.